

Corilagin's Effects on AML Cells: A Data Summary

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Compound Focus: Corilagin (Standard)

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The following table synthesizes quantitative and observational data from key experiments on the AML cell line HL-60, illustrating the dose-dependent effects of corilagin [1] [2].

Biological Process / Marker	Observation / Measurement After Corilagin Treatment	Experimental Assays Used
Cell Proliferation	Significant inhibition in a time- and dose-dependent manner [1] [2].	Cell Counting Kit-8 (CCK-8), Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) assay [1].
Apoptosis Induction	Increased percentage of early and late apoptotic cells; ↑ cleaved caspase-3 , ↑ Bak , ↓ Bcl-xl [1] [2].	Flow cytometry (Annexin V-APC/7-AAD staining), Western blotting [1].
Autophagy Inhibition	Decreased LC3-II conversion and reduced number of autophagosomes [1] [2].	Western blotting, Immunofluorescence [1].
miR-451 Expression	Expression levels were elevated [1] [2].	MicroRNA profile analysis [1].

Biological Process / Marker	Observation / Measurement After Corilagin Treatment	Experimental Assays Used
HMGB1 Expression	mRNA and protein levels decreased [1] [2].	Quantitative RT-PCR, Western blotting [1].

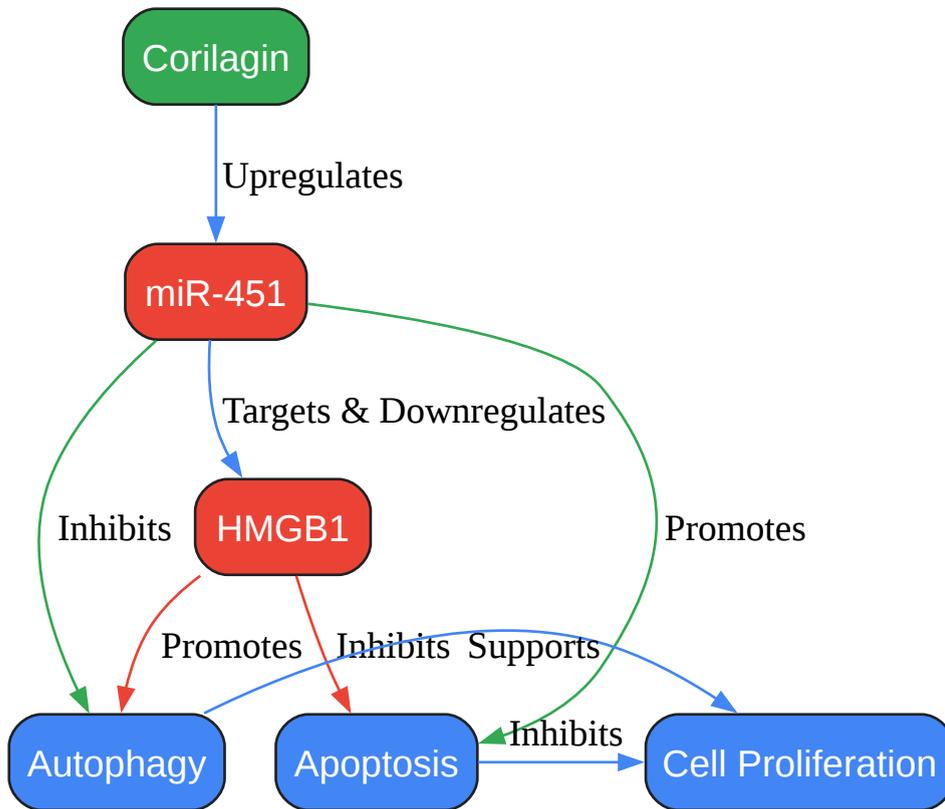
Detailed Experimental Protocols

For scientists seeking to replicate or understand the mechanistic studies, here are the methodologies used in the cited research.

- **Cell Culture and Treatment:** The human promyelocytic leukemia cell line **HL-60** was maintained in DMEM with 10% FBS. Cells were treated with corilagin (purity $\geq 98\%$) at concentrations of **25 and 50 $\mu\text{g/ml}$** for varying durations (0 to 5 days) [1].
- **Gene Knockdown with Inhibitors:** HL-60 cells were transfected with a **miR-451 inhibitor** or a negative control inhibitor using DharmaFECT transfection reagent. The sequence for the miR-451 inhibitor was 5' - AACUCAGUAAUGGUAACGGUUU - 3'. Transfected cells were then harvested after 72 hours for further experimentation [1].
- **Key Assays and Reagents:**
 - **Viability/Proliferation:** Measured using **CCK-8 assay**; absorbance was read at 450 nm [1].
 - **Apoptosis Detection:** Analyzed using an **Annexin V-APC/7-AAD apoptosis detection kit** and flow cytometry [1].
 - **Protein Level Analysis:** **Western blotting** was performed using primary antibodies against cleaved caspase-3, Bak, Bcl-xl, LC3, and HMGB1, followed by HRP-conjugated secondary antibodies and detection with ECL reagent [1].
 - **miRNA and mRNA Analysis:** Total RNA was extracted with **TRIzol**. For mRNA analysis, reverse transcription used oligo(dT) primers, while for miRNA, specific stem-loop RT primers were used. Expression levels were quantified via **qRT-PCR** [1].

The Corilagin / miR-451 / HMGB1 Axis in AML

The collected evidence supports a defined mechanism of action for corilagin in AML cells. The diagram below synthesizes this signaling pathway from the experimental data [1] [2] [3].



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Interpretation of the Axis and Research Context

- **Functional Validation:** The pivotal role of **miR-451** was confirmed through knockdown experiments. When miR-451 was inhibited, the downregulation of HMGB1 by corilagin was decreased, and corilagin's anti-proliferative effect was significantly weakened [1]. This confirms that miR-451 is essential for corilagin's mechanism of action.
- **Broader Relevance in AML:** The significance of this pathway is reinforced by independent research.
 - **miR-451 as a Tumor Suppressor:** Studies confirm that miR-451 is often **abnormally low** in AML patients, and its overexpression promotes apoptosis and inhibits autophagy by directly targeting HMGB1 [3] [4] [5].
 - **HMGB1 as an Oncogenic Driver:** HMGB1 is frequently **overexpressed** in AML patients and is known to contribute to pathogenesis by inhibiting apoptosis, facilitating proliferation, and blocking myeloid differentiation [6] [7]. It is also a key regulator of chemotherapy resistance through its role in promoting protective autophagy [6] [7].

The evidence consistently shows that corilagin acts on a well-characterized and therapeutically relevant axis in AML. Its ability to simultaneously induce apoptosis and inhibit autophagy via the miR-451/HMGB1 axis

presents a compelling multi-target mechanism.

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